2-(2-Methyl-benzoimidazol-1-YL)-propionic acid hydrochloride
Overview
Description
2-(2-Methyl-benzoimidazol-1-YL)-propionic acid hydrochloride is a compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The compound’s structure consists of a benzimidazole ring substituted with a methyl group at the 2-position and a propionic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-benzoimidazol-1-YL)-propionic acid hydrochloride typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . The reaction conditions often include:
Condensation: o-Phenylenediamine with formic acid or trimethyl orthoformate.
Ring Closure: Formation of the imidazole ring through cyclization.
Derivatization: Introduction of the propionic acid moiety.
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-benzoimidazol-1-YL)-propionic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Introduction of different substituents on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation using reagents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different pharmacological activities.
Scientific Research Applications
2-(2-Methyl-benzoimidazol-1-YL)-propionic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating parasitic infections and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-benzoimidazol-1-YL)-propionic acid hydrochloride involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit microtubule formation, leading to the disruption of cellular processes in parasites and cancer cells . The compound may also interact with enzymes and receptors involved in various biological pathways.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(2-Methyl-benzoimidazol-1-YL)-propionic acid hydrochloride is unique due to its specific substitution pattern and the presence of the propionic acid moiety. This structural feature may confer distinct pharmacological properties compared to other benzimidazole derivatives.
Properties
IUPAC Name |
2-(2-methylbenzimidazol-1-yl)propanoic acid;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2.ClH/c1-7(11(14)15)13-8(2)12-9-5-3-4-6-10(9)13;/h3-7H,1-2H3,(H,14,15);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMFVYGCMINGGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C(C)C(=O)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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